Retinyl methyl ether

Description

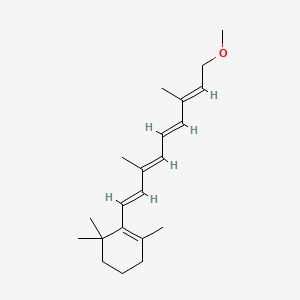

Structure

2D Structure

3D Structure

Properties

CAS No. |

32450-56-9 |

|---|---|

Molecular Formula |

C21H32O |

Molecular Weight |

300.5 g/mol |

IUPAC Name |

2-[(1E,3E,5E,7E)-9-methoxy-3,7-dimethylnona-1,3,5,7-tetraenyl]-1,3,3-trimethylcyclohexene |

InChI |

InChI=1S/C21H32O/c1-17(9-7-10-18(2)14-16-22-6)12-13-20-19(3)11-8-15-21(20,4)5/h7,9-10,12-14H,8,11,15-16H2,1-6H3/b10-7+,13-12+,17-9+,18-14+ |

InChI Key |

XWULCDOSZPRLEQ-QHLGVNSISA-N |

SMILES |

CC1=C(C(CCC1)(C)C)C=CC(=CC=CC(=CCOC)C)C |

Isomeric SMILES |

CC1=C(C(CCC1)(C)C)/C=C/C(=C/C=C/C(=C/COC)/C)/C |

Canonical SMILES |

CC1=C(C(CCC1)(C)C)C=CC(=CC=CC(=CCOC)C)C |

Other CAS No. |

32450-56-9 |

Synonyms |

retinyl methyl ether |

Origin of Product |

United States |

Advanced Synthetic Methodologies for Retinyl Methyl Ether and Analogs

Evolution of Chemical Synthesis Protocols for Retinyl Methyl Ether

The journey to produce this compound and other vitamin A derivatives has seen a remarkable evolution from early exploratory methods to highly refined industrial processes.

The initial forays into the total synthesis of vitamin A derivatives in the 1930s and 1940s were marked by intense competition among several research groups. This compound was selected as a primary target due to its expected higher stability compared to retinol (B82714) (vitamin A alcohol). researchgate.netacs.org In 1939, Lipping and Wild first reported a synthesis, although a detailed experimental procedure was not published. acs.org

More comprehensive and impactful were the syntheses developed shortly after by Nicholas A. Milas and a team led by Otto Isler at Hoffmann-La Roche. researchgate.netacs.org These groups, working independently, established foundational strategies for constructing the 20-carbon (C20) backbone of the vitamin A molecule. researchgate.netacs.org

A prevalent strategy was the convergent synthesis, which involves joining smaller, less conjugated chemical building blocks. The Isler group, for instance, pursued a C14 + C6 approach, believing it to be more promising than a C13 + C7 route. researchgate.netacs.org This method started with β-ionone, a C13 ketone, which was converted to a C14-aldehyde. acs.org This aldehyde was then coupled with a C6-alkynyl Grignard reagent. acs.org The resulting C20 alkyne was partially hydrogenated to the corresponding alkene, followed by an elimination step to generate the final polyene chain of this compound. acs.org This early lab-scale synthesis was achieved within months and led to a patent application in October 1945. researchgate.netacs.org

The approach by Milas was conceptually similar, also starting from β-ionone and proceeding through a C14-aldehyde intermediate which was then coupled with a C6 unit. acs.org These pioneering syntheses, while groundbreaking, typically yielded the target compound in low purity, with the final product being a concentrate containing approximately 25% this compound. acs.org Despite the low yields, these early methods were fundamentally important. They not only confirmed the structure of vitamin A but also provided the crucial knowledge base for the subsequent successful industrial synthesis of vitamin A acetate (B1210297), a more commercially significant derivative. acs.orgresearchgate.net Following the same methodologies, researchers also prepared the butyl and phenyl ethers of retinol. researchgate.netacs.org

Table 1: Overview of Early this compound Synthesis

| Method | Key Starting Material | Synthetic Strategy | Key Intermediates | Reported Outcome | Reference |

|---|---|---|---|---|---|

| Isler/Hoffmann-La Roche | β-Ionone | C14 + C6 convergent synthesis | C14-aldehyde, C20-alkyne | ~25% concentrate of this compound | researchgate.netacs.org |

| Milas | β-Ionone | C14 + C6 convergent synthesis | C14-aldehyde, C16-propargylic alcohol | Vitamin A methyl ether and esters | acs.org |

The low yields and purity of early methods necessitated significant refinements. While much of the industrial focus shifted to vitamin A acetate, the advancements in synthetic chemistry for retinoids are broadly applicable to ethers as well. durham.ac.uk Key progress involved moving away from the less selective Grignard reactions to more controlled and efficient C-C bond-forming reactions.

Modern synthetic techniques that enhance yield and purity include the use of advanced catalysts and novel solvent systems. semanticscholar.org For instance, employing nanocatalysts or ionic liquids can facilitate chemical transformations under milder conditions, which helps to reduce the formation of by-products and increase the purity of the final product. semanticscholar.org

In the context of related industrial processes, such as the synthesis of dimethyl fumarate, meticulous control over reaction conditions and crystallization processes has been shown to be critical for achieving high purity and yield. google.com For example, controlling the cooling rate during crystallization can significantly impact the particle size and purity of the final product. google.com While specific literature on the purification of this compound is sparse, these principles of process chemistry, including optimized reaction conditions, advanced catalytic systems, and controlled crystallization, represent the key pathways through which higher yields and purity would be achieved over the initial exploratory syntheses.

Stereoselective Synthesis Considerations in Retinyl Ether Chemistry

The biological activity of retinoids is highly dependent on the geometry of their polyene chain, with the all-trans isomer typically being the most active form. Early syntheses often resulted in mixtures of geometric isomers, which lowered the biological potency of the product. acs.org Consequently, the development of stereoselective reactions has been a major focus in retinoid chemistry.

Several powerful olefination reactions have been adapted for the stereocontrolled synthesis of the carbon-carbon double bonds in the retinoid backbone.

Horner-Wadsworth-Emmons (HWE) Reaction : This reaction is a cornerstone of modern retinoid synthesis. It typically shows high selectivity for the formation of (E)-alkenes (trans), which is desired for the synthesis of all-trans-retinoids. researchgate.netacs.org By carefully choosing the phosphonate (B1237965) reagent and reaction conditions, chemists can control the stereochemical outcome of the newly formed double bond. acs.org

Julia Olefination : The Julia reaction and its modifications are also pivotal for forming C-C double bonds. A highly efficient and general synthetic method for preparing various retinyl ethers has been developed utilizing a Julia olefination between a C15 sulfone and a C5 aldehyde. thieme-connect.com This approach offers excellent control over the geometry of the resulting double bond. The Julia-Kocienski olefination, in particular, is known for its high (E)-selectivity.

These stereoselective methods represent a significant leap forward from the less controlled elimination reactions used in the earliest syntheses, allowing for the targeted production of the desired all-trans-retinyl ether isomer, thereby maximizing purity and potential biological efficacy.

Development of Novel Retinyl Ether Derivatives and Analogs

Research into vitamin A analogs has been driven by the need for compounds with improved stability, better bioavailability, or modified biological activity. While retinyl esters like retinyl palmitate became dominant in commercial applications due to their stability, work has also continued on ether derivatives. semanticscholar.orgresearchgate.net

Following the initial synthesis of retinyl methyl, butyl, and phenyl ethers, the field has expanded to include more complex analogs. acs.org The development of novel retinoid derivatives often involves modifying the terminal group, the polyene chain, or the cyclohexene (B86901) ring to influence how the molecule interacts with biological targets like retinoic acid receptors (RAR) and retinoid X receptors (RXR). google.com

Examples of such developments include:

Heterocycle-Containing Analogs : To explore structure-activity relationships, novel arotinoids incorporating heterocyclic rings, such as isoxazole (B147169), have been prepared. ouhsc.edu These modifications can restrict or enhance the flexibility of the molecule, leading to compounds with potent and selective biological activities, including the ability to induce apoptosis in cancer cells. ouhsc.edu

Conformationally Constrained Analogs : The synthesis of conformationally restricted analogs, for instance through bicyclic systems, is another strategy to create more specific RBP4 antagonists. acs.org

Phenoxyethylamido Ether Analogues : As part of the search for non-retinoid compounds that can modulate retinol pathways, various ether-containing analogues have been synthesized. These molecules are designed to interact with proteins like retinol-binding protein 4 (RBP4) and can feature phenoxyethylamido ether structures. acs.org

These efforts highlight a strategic shift from simple alkyl ethers to complex, rationally designed molecules intended for specific therapeutic applications, moving far beyond the initial goal of merely stabilizing the vitamin A structure.

Table 2: Examples of Retinoid Ether Analogs and Derivatives

| Analog Type | Structural Modification | Purpose of Development | Reference |

|---|---|---|---|

| Simple Alkyl Ethers | Methyl, Butyl, Phenyl group attached to retinol | Increased chemical stability compared to retinol | researchgate.netacs.org |

| Phenoxyethylamido Ethers | Incorporation of phenoxyethylamido ether moieties | Development of non-retinoid RBP4 antagonists | acs.org |

| Heterocyclic Arotinoids | Integration of rings like isoxazole into the structure | To create analogs with potent and selective biological activities (e.g., apoptosis induction) | ouhsc.edu |

Methodological Innovations in Retinoid Ether Chemical Preparation

The preparation of retinoid ethers has benefited immensely from broader innovations in organic synthesis methodology. The evolution from harsh, low-yield reactions to milder, more efficient, and selective methods has been crucial.

Key methodological innovations include:

Modern Olefination Reactions : As mentioned, the widespread adoption of the Horner-Wadsworth-Emmons and Julia olefination reactions has revolutionized retinoid synthesis, providing reliable and highly stereoselective access to the polyene system. durham.ac.ukresearchgate.netthieme-connect.com

Advanced Catalysis : The use of transition metal catalysts has opened new reaction pathways. For example, Ru(II)-catalyzed intramolecular hydrosilylation has been employed as a key step in the stereoselective synthesis of a retinol metabolite, demonstrating the power of catalysis to create specific stereocenters. researchgate.netacs.org Similarly, palladium and silver catalysts are used in industrial syntheses of key retinoid precursors like citral. nih.gov

Organometallic Reagents : The use of novel organometallic reagents offers alternative synthetic routes. For instance, a geranylindium reagent was used in a three-step synthesis of a bakuchiol (B1667714) methyl ether, a meroterpenoid with functional similarities to retinol. rsc.org

Green Chemistry Approaches : There is a growing emphasis on developing more environmentally benign synthetic processes. This includes the use of less hazardous reagents and solvents, such as ionic liquids, and designing reactions that are more atom-economical. semanticscholar.org

Protective Group Chemistry : Efficient synthesis of complex molecules like retinoids relies on sophisticated strategies for protecting and deprotecting functional groups. Innovations in this area allow for selective reactions at specific sites of the molecule, which is essential for building the target structure without side reactions. The use of methoxymethyl (MOM) ether as a protecting group for alcohols is a common strategy in organic synthesis. orgsyn.org

These innovations collectively contribute to the ability to synthesize this compound and a wide array of its analogs with greater efficiency, control, and versatility than was possible with the pioneering methods of the 1940s.

Enzymatic Biotransformation and Metabolic Pathways of Retinyl Methyl Ether

In Vivo Metabolism and Conversion to Retinol (B82714)

Studies in animal models have demonstrated that retinyl methyl ether is effectively converted into retinol in vivo. nih.govnih.gov This conversion is a crucial activation step, as retinol is the precursor to other biologically active retinoids.

Identification of Key Metabolic Sites (e.g., Liver, Intestine)

The liver is the principal site for the metabolism of this compound. nih.govpsu.edu Research has identified that the enzymatic machinery responsible for cleaving the ether bond is concentrated in liver microsomes. psu.edu While the intestine is a major site for the absorption and metabolism of dietary vitamin A and its esters, enzymatic activity for this compound cleavage is reportedly not detectable in microsomes from the small or large intestine. psu.edunih.gov Similarly, microsomes from other tissues, including the lung, spleen, stomach, and kidney, also lack this specific enzymatic activity. psu.edu However, earlier in vivo analyses suggested that both the intestine and liver were likely major sites of conversion, indicating a potential role for the intestine in the initial uptake and processing following oral administration. nih.govacs.org The liver's central role is further supported by its function as the main storage site for vitamin A, where it is accumulated primarily as retinyl esters after conversion from retinol. researchgate.netscielo.br

Investigation of Metabolic Fate Across Different Administration Routes in Experimental Models

The route of administration influences the metabolic processing of this compound in rat models. nih.gov When administered orally, unchanged this compound can be found in the liver, suggesting it is absorbed and transported there before complete conversion. nih.gov In one study, a single oral dose led to a progressive increase in liver vitamin A over 24 hours, with no detectable this compound remaining. nih.govportlandpress.com Conversely, repeated oral dosing resulted in the accumulation of the unchanged ether in the liver, which was then gradually converted to vitamin A over 18 days. nih.gov When administered via intraperitoneal, intramuscular, or subcutaneous routes, no unchanged this compound was detected in the liver, indicating that conversion may occur at or near the site of injection before reaching the liver. nih.gov The intramuscular route appeared to be the most efficient for both conversion and subsequent storage of vitamin A. nih.gov

Enzymology of this compound Cleavage

The cleavage of the methyl ether bond of this compound is an oxidative dealkylation reaction catalyzed by a specific enzyme system. psu.edu This process is essential for its biotransformation into the active form, retinol.

Characterization of Microsomal Oxidases and Dealkylases

The enzyme responsible for converting this compound to retinol is located in rat liver microsomes and functions as an O-dealkylase. psu.edu This enzymatic activity is characteristic of cytochrome P450 (P450) enzymes, which are a major class of microsomal oxidases involved in the metabolism of a wide range of xenobiotics. researchgate.netresearchgate.net The system demonstrates substrate specificity, as it shows no measurable activity for the dealkylation of retinyl ethyl ether or retinyl butyl ether under constitutive conditions. psu.edu However, when induced, the enzyme system can metabolize retinyl ethyl ether, although less effectively than this compound. psu.edu This type of ether cleavage typically involves the oxidation of the carbon atom adjacent to the ether oxygen, forming an unstable hemiacetal that spontaneously decomposes into an alcohol (retinol) and an aldehyde (formaldehyde). researchgate.net

Cofactor Dependencies in the Biotransformation Process (e.g., NADPH)

The enzymatic cleavage of this compound is strictly dependent on the presence of nicotinamide (B372718) adenine (B156593) dinucleotide phosphate (B84403) (NADPH) as a cofactor. psu.edu NADPH is essential for the function of cytochrome P450 reductase, which transfers electrons to P450 enzymes, enabling the activation of molecular oxygen required for the oxidation reaction. uq.edu.auresearchgate.net This NADPH requirement is a hallmark of many P450-mediated monooxygenase reactions. researchgate.netresearchgate.net Studies have confirmed that the enzyme activity, both constitutive and induced, requires NADPH for the O-dealkylation of this compound. psu.edu

Kinetic Parameters of Enzymatic Reactions

Kinetic analyses have been performed on the microsomal enzyme system from rat liver that catalyzes the conversion of this compound to retinol. The data reveal differences between the constitutive (uninduced) and induced forms of the enzyme.

For the constitutive enzyme, the Michaelis-Menten constant (Kₘ) was determined to be 120 µM, and the maximum velocity (Vₘₐₓ) was 14.3 nmol of retinol formed per milligram of microsomal protein per hour. psu.edu The optimal pH for this reaction is 7.4. psu.edu

Following induction by 3-methylcholanthrene (B14862), a known inducer of certain P450 enzymes, the kinetic parameters change significantly. The induced enzyme exhibits a lower Kₘ of 50 µM, indicating a higher affinity for this compound, and a dramatically increased Vₘₐₓ of 111 nmol of retinol/mg protein/hr. psu.edu The optimal pH for the induced enzyme shifts to 8.4. psu.edu Another study reported a Kₘ value of 4 x 10⁻⁴ M (400 µM) for the cleavage reaction. acs.org

Table 1: Kinetic Parameters of this compound Cleavage in Rat Liver Microsomes

| Enzyme State | Kₘ (µM) | Vₘₐₓ (nmol retinol/mg protein/hr) | Optimal pH |

|---|---|---|---|

| Constitutive | 120 psu.edu | 14.3 psu.edu | 7.4 psu.edu |

| 3-MC Induced | 50 psu.edu | 111 psu.edu | 8.4 psu.edu |

Comparative Metabolism of this compound with Other Retinoid Ethers

The metabolic fate of retinoid ethers, including this compound (RME), is significantly influenced by the nature of the ether linkage. Hepatic microsomal enzymes play a crucial role in the biotransformation of these compounds, demonstrating notable substrate specificity.

In rat liver microsomes, an NADPH-requiring enzyme system is responsible for the O-dealkylation of RME to retinol. nih.gov This enzymatic activity shows a clear preference for the methyl ether derivative. Studies have demonstrated that while RME is effectively metabolized, there is no measurable dealkylation of retinyl ethyl ether or retinyl butyl ether by the constitutive enzyme. nih.govpsu.edu This indicates a high degree of specificity of the enzyme for the methyl group.

The enzyme kinetics for the constitutive and induced forms of this hepatic enzyme system further highlight the differences in metabolism among retinoid ethers. For the constitutive enzyme, the 2,3,6-trimethyl-4-methoxyphenyl analog of RME is as effective a substrate as RME itself. nih.govpsu.edu However, for the induced enzyme, RME is a better substrate than its analog, and retinyl ethyl ether is a significantly less effective substrate. nih.govpsu.edu Retinyl butyl ether shows no measurable activity with either enzyme form. nih.govpsu.edu

The structural differences between retinoid ethers and retinyl esters also lead to distinct metabolic profiles. The ether linkage in compounds like RME is generally more resistant to enzymatic hydrolysis compared to the ester bonds found in retinyl esters such as retinyl palmitate. This increased stability can influence the bioavailability and subsequent metabolic conversion of the retinoid.

The following table summarizes the comparative enzymatic activity for the dealkylation of various retinoid ethers by rat liver microsomes.

| Substrate | Constitutive Enzyme Activity | Induced Enzyme Activity |

| This compound (RME) | Effective | High |

| Retinyl ethyl ether | No measurable activity | Less effective than RME |

| Retinyl butyl ether | No measurable activity | No measurable activity |

| 2,3,6-trimethyl-4-methoxyphenyl analog of RME | As effective as RME | Less effective than RME |

Data sourced from studies on rat liver microsomes. nih.govpsu.edu

Regulation of this compound Metabolism

The metabolism of this compound is subject to regulation by various factors, including induction of the enzymes responsible for its biotransformation. A key regulator is 3-methylcholanthrene, a potent inducer of hepatic microsomal enzymes. nih.govpsu.edu Treatment with 3-methylcholanthrene leads to a significant increase in the rate of RME dealkylation to retinol. nih.govpsu.edu In contrast, phenobarbital (B1680315), another common inducer of microsomal enzymes, does not induce the activity of the enzyme that metabolizes RME. nih.govpsu.edu Furthermore, RME itself does not appear to induce its own metabolism. nih.govpsu.edu

This induction by 3-methylcholanthrene alters the kinetic properties of the enzyme. The induced enzyme exhibits a lower Michaelis constant (KM) and a much higher maximum velocity (Vmax) compared to the constitutive enzyme, indicating a higher affinity for RME and a greater catalytic efficiency. nih.govpsu.edu Specifically, the KM for RME decreases from 120 µM to 50 µM, and the Vmax increases from 14.3 to 111 nmol of retinol/mg protein/hr after induction. nih.govpsu.edu

The regulation of retinoid metabolism is a complex process involving a network of enzymes and binding proteins. embopress.orgmdpi.com While the direct regulation of RME metabolism is primarily understood in the context of enzyme induction, the broader pathways of retinoid metabolism are controlled by factors such as vitamin A status and exposure to xenobiotics. mdpi.comamegroups.org For instance, the conversion of retinol, the product of RME metabolism, to its active form, retinoic acid, is a tightly regulated, rate-limiting step. embopress.org

The transcriptional activity of retinoids is mediated by nuclear receptors, and RME has been shown to act as an antagonist for certain retinoic acid receptors, potentially influencing its own metabolic pathway indirectly through feedback mechanisms. nih.gov RME can inhibit the basal and retinoic acid-induced transcriptional activation of specific receptor heterodimers, suggesting a role in modulating gene expression related to retinoid metabolism and action. nih.gov

The table below details the kinetic parameters of the constitutive and 3-methylcholanthrene-induced enzymes responsible for this compound metabolism.

| Enzyme Form | Optimal pH | K_M (µM RME) | V_max (nmol retinol/mg protein/hr) |

| Constitutive | 7.4 | 120 | 14.3 |

| Induced by 3-methylcholanthrene | 8.4 | 50 | 111 |

Data obtained from in vitro studies using rat liver microsomes. nih.govpsu.edu

Molecular and Cellular Mechanisms of Action of Retinyl Methyl Ether

Interactions with Retinoid Nuclear Receptors

The biological functions of retinoids are largely mediated by two families of nuclear receptors: the retinoic acid receptors (RARs) and the retinoid X receptors (RXRs). nih.govaacrjournals.org These receptors, which exist as α, β, and γ subtypes, function as ligand-dependent transcription factors that regulate gene expression by binding to specific DNA sequences known as retinoic acid response elements (RAREs). nih.govaacrjournals.orgtocris.com

Binding Affinity to Retinoic Acid Receptors (RARs) and Retinoid X Receptors (RXRs)

A pivotal aspect of a retinoid's mechanism of action is its ability to bind to and activate RARs and RXRs. Research indicates that retinyl methyl ether does not bind to the nuclear retinoid receptors, RARs or RXRs. nih.gov This lack of direct binding distinguishes it from natural retinoids like all-trans-retinoic acid, which is a high-affinity ligand for RARs, and 9-cis-retinoic acid, which binds to both RARs and RXRs. aacrjournals.orggoogle.com

Modulation of Retinoid Receptor-Mediated Gene Transcription

Despite its inability to directly bind to RARs and RXRs, this compound can modulate the transcriptional activity of these receptors. nih.govnih.gov In cotransfection assays using CV-1 cells, RME in concentrations ranging from 10⁻⁹ to 10⁻⁶ M did not activate gene transcription through RARα/RXRα, RARβ/RXRα, or RARγ/RXRα heterodimers, nor through the RARα/RARα homodimer. nih.gov

However, RME demonstrated a concentration-dependent inhibitory effect on the basal transcriptional activity of RARβ/RXRα and RARγ/RXRα heterodimers. nih.gov Furthermore, it inhibited the retinoic acid-induced transcriptional activation of the RARγ/RXRα receptors, acting as a retinoic acid antagonist. nih.gov This antagonistic role may be a key component of its cancer-preventive activity. nih.gov

Regulation of Activator Protein 1 (AP-1) Transcriptional Activity

Activator protein 1 (AP-1) is a transcription factor composed of proteins from the Jun and Fos families. mednexus.org It plays a crucial role in cellular processes like proliferation and is often associated with tumor promotion. aacrjournals.org Retinoid receptors can repress AP-1 activity, and this is considered an important mechanism for their anticancer effects. aacrjournals.org

Down-regulation of AP-1 Activity in Specific Cellular Contexts

Studies have shown that this compound is an effective inhibitor of AP-1 activity. nih.gov It can down-regulate AP-1 activity induced by various stimuli, including the tumor promoter 12-O-tetradecanoylphorbol-13-acetate (TPA), insulin, growth factors, and the nuclear proto-oncogenes c-Jun and c-Fos. nih.gov This inhibition has been observed on the human collagenase promoter, which contains an AP-1 binding site. nih.gov In breast cancer cells (T-47D and ZR-75-1), the endogenous retinoid receptors are sufficient for RME to inhibit AP-1 activity. nih.gov

Mechanistic Insights into AP-1 Pathway Modulation

The inhibition of AP-1 activity by this compound appears to be dependent on the presence of specific retinoid receptors. In HeLa cells, which lack sufficient endogenous receptors, the inhibition of AP-1 by RME was observed only when RARα and/or RXRα expression vectors were co-transfected. nih.gov The presence of RARβ or RARγ was not sufficient for this effect. nih.gov This suggests that RARα and RXRα are critical mediators of RME's anti-AP-1 activity. nih.govmednexus.org Gel retardation assays have further confirmed that RME inhibits the binding of AP-1 to its DNA target sequence induced by TPA and epidermal growth factor in breast cancer cells. nih.gov

Binding to Retinoid Transport Proteins

The transport and availability of retinoids within the body are controlled by specific binding proteins. researchgate.net this compound has been shown to interact with some of these key transport proteins.

Specifically, RME binds to cellular retinol-binding protein (CRBP) and serum retinol-binding protein (RBP), but not to cellular retinoic acid-binding protein (CRABP). nih.gov The binding of RME-RBP to transthyretin, a protein that forms a complex with RBP in the plasma, is significantly weaker than that of the natural retinol-RBP complex. nih.gov The dissociation constant (Kd) for the interaction of the all-trans-retinyl methyl ether-RBP complex with transthyretin is approximately 6 µM, which is considerably higher than that for all-trans-retinol-RBP (Kd ≈ 0.2 µM) and apoRBP (Kd ≈ 1.2 µM). nih.gov This suggests that the methyl ether substitution on the retinol (B82714) molecule affects the recognition and interaction between RBP and transthyretin. nih.gov

| Compound/Complex | Dissociation Constant (Kd) for Transthyretin Binding |

| all-trans-retinol-RBP | ~ 0.2 µM nih.gov |

| apoRBP | ~ 1.2 µM nih.gov |

| all-trans-retinoic acid-RBP | ~ 0.8 µM nih.gov |

| all-trans-retinyl methyl ether-RBP | ~ 6 µM nih.gov |

Table 1. Dissociation constants for the binding of various retinoid-RBP complexes to human transthyretin.

Affinity for Cellular Retinol-Binding Protein (CRBP) and Serum Retinol-Binding Protein (sRBP)

This compound exhibits a significant binding affinity for both cellular retinol-binding protein (CRBP) and serum retinol-binding protein (sRBP). nih.gov These proteins are key transporters of retinol (vitamin A) and its derivatives in the bloodstream and within cells. plos.orgrjpbcs.com The binding of RME to these proteins is a critical first step in its metabolic journey, influencing its solubility, stability, and transport to target tissues. nih.gov

However, RME does not bind to cellular retinoic acid-binding protein (CRABP) or the nuclear retinoid receptors, RARs and RXRs. nih.gov The interaction between sRBP and transthyretin, a protein that prevents the renal clearance of sRBP, is affected by the ligand bound to sRBP. nih.gov The complex of RME-bound sRBP shows a significantly reduced affinity for transthyretin, with a dissociation constant (Kd) of approximately 6 µM. nih.gov This is a notable decrease in affinity compared to retinol-bound sRBP (Kd ≈ 0.2 µM). nih.gov

Table 1: Dissociation Constants (Kd) of Human Retinol-Binding Protein (RBP) Complexes with Transthyretin

| RBP Ligand | Dissociation Constant (Kd) |

|---|---|

| All-trans retinol | ~ 0.2 µM |

| ApoRBP (unliganded) | ~ 1.2 µM |

| All-trans retinoic acid | ~ 0.8 µM |

| All-trans this compound | ~ 6 µM |

Data sourced from fluorescence anisotropy studies. nih.gov

Implications for Cellular Uptake and Distribution

The binding of this compound to sRBP and CRBP has direct implications for its uptake into cells and subsequent distribution. nih.govplos.org sRBP is responsible for transporting retinol from the liver to peripheral tissues via the bloodstream. taylorandfrancis.com Upon reaching target cells, the retinol-sRBP complex interacts with membrane receptors like STRA6, facilitating the uptake of retinol. taylorandfrancis.comfortunejournals.com Inside the cell, CRBP accepts the retinol and chaperones it to enzymes responsible for its metabolism, such as conversion to retinyl esters for storage or oxidation to retinoic acid. nih.govescholarship.org

The uptake and distribution of retinoids can also be influenced by co-exposure to other substances. For instance, in human keratinocyte cell lines, treatment with retinol was observed to lead to the accumulation of aluminum nanomaterials near the cell membrane. mdpi.com While this specific interaction has not been studied with RME, it highlights the complexity of cellular uptake processes.

Cellular Signaling Pathways Influenced by this compound

Retinoids are known to modulate a variety of cellular signaling pathways, primarily through their interaction with nuclear receptors that regulate gene expression. escholarship.orgscientificarchives.com While RME itself does not bind to the nuclear retinoid receptors RARs and RXRs, it can still influence cellular signaling. nih.gov

One significant pathway affected by RME is the Activator Protein-1 (AP-1) signaling pathway. nih.gov AP-1 is a transcription factor involved in cell proliferation and transformation. escholarship.org Research has shown that RME can down-regulate AP-1 activity that is induced by tumor promoters, growth factors, and oncogenes like c-Jun and c-Fos. nih.gov This inhibitory effect on AP-1 activity is thought to be a key mechanism behind RME's cancer-preventive properties. escholarship.orgnih.gov The inhibition of AP-1 by retinoids is not a direct binding event but rather a protein-protein interaction that can block AP-1 from binding to DNA. escholarship.org

Furthermore, the broader family of retinoids influences other signaling pathways. For example, retinol-binding protein 4 (RBP4), the transport protein for retinol, has been shown to induce proinflammatory cytokines in macrophages through the JNK and Toll-like receptor 4 (TLR4) pathways, independent of its receptor STRA6. sci-hub.se Although direct evidence for RME's involvement in these specific pathways is lacking, its interaction with RBP4 suggests a potential for indirect influence.

Role as a Retinoic Acid Antagonist

A pivotal aspect of this compound's mechanism of action is its function as a retinoic acid antagonist. nih.gov Retinoic acid exerts its biological effects by binding to and activating RARs, which then regulate the transcription of target genes. wikipedia.org

Studies using cotransfection assays have demonstrated that RME, in a concentration-dependent manner, inhibits the basal level of transcriptional activity of certain RAR/RXR heterodimers. nih.gov More importantly, it also inhibits the transcriptional activation induced by retinoic acid. nih.gov This antagonistic activity is significant because it suggests that RME can counteract the effects of retinoic acid, a potent regulator of cell growth and differentiation. nih.govwikipedia.org This antagonism may be a crucial component of its cancer-preventive activity. nih.gov

The development of specific RAR antagonists has been a strategy in research, for example, in the context of male contraception, where blocking retinoic acid signaling is the goal. oup.com The antagonistic properties of RME place it within this category of molecules that can modulate retinoid signaling pathways by opposing the actions of endogenous activators like retinoic acid.

Biological Activities and Efficacy in Preclinical Experimental Models

Anti-Carcinogenic Activity in Organ-Specific Models

The anti-carcinogenic properties of retinyl methyl ether have been most prominently studied in models of mammary cancer, demonstrating its potential to inhibit tumor development.

In preclinical studies, this compound has shown notable efficacy in preventing the development of mammary cancer. nih.govnih.gov When administered to female Sprague-Dawley rats following exposure to the carcinogen 7,12-dimethylbenz(a)anthracene (DMBA), this compound significantly inhibited the incidence of mammary cancer. nih.gov This inhibitory effect extended to both malignant and benign mammary tumors. nih.gov Similarly, in rat models where mammary cancers were induced by N-methyl-N-nitrosourea (MNU), this compound was effective in suppressing tumor formation. nih.govucl.ac.uk These findings in well-established rodent models underscore the potent anti-carcinogenic activity of this compound in the context of mammary tissue.

Effects on Cellular Proliferation and Differentiation in Vitro

The anti-carcinogenic activity of this compound observed in vivo is supported by its effects at the cellular level, where it influences proliferation and differentiation pathways.

In organ culture systems, this compound has demonstrated the ability to reverse experimentally induced hyperplasia, a precursor to cancerous growth. Specifically, in mouse prostate organ cultures where hyperplasia was induced by the carcinogen N-methyl-N'-nitro-N-nitrosoguanidine (MNNG), this compound was significantly more active than retinoic acid in reversing this condition. nih.gov This anti-hyperplastic activity points to its role in controlling abnormal cell proliferation at early stages. nih.gov

The mechanism underlying the anti-proliferative effects of this compound involves its interaction with key signaling pathways. It has been shown to down-regulate the activity of activator protein 1 (AP-1), a transcription factor often associated with cell proliferation and tumor progression. nih.govaacrjournals.org This down-regulation of AP-1 activity was observed in breast cancer cells and was induced by various stimuli, including tumor promoters, insulin, and growth factors. nih.gov Furthermore, this compound can inhibit AP-1 activity induced by the nuclear proto-oncogenes c-Jun and c-Fos. nih.govescholarship.org This suggests that a primary mechanism of its cancer-preventive action is the repression of genes responsive to AP-1. nih.govescholarship.org

Comparative Biological Efficacy with Other Retinoids in Experimental Models

To better understand its potential, the biological efficacy of this compound has been compared to other retinoids in various experimental settings.

In the context of inhibiting mammary carcinogenesis, this compound was found to be superior to the natural retinoid, retinyl acetate (B1210297). nih.gov However, in mouse prostate organ cultures, while significantly more active than retinoic acid in reversing hyperplasia, it was less potent than other synthetic analogues like the methylketo cyclopentenyl and 1-methoxyethyl cyclopentenyl analogues of retinoic acid. nih.gov In hamster tracheal organ cultures, this compound was effective in inhibiting asbestos-induced metaplasia. fredhutch.org

The following table provides a comparative overview of the efficacy of this compound against other retinoids in different experimental models.

| Experimental Model | Retinoid | Comparative Efficacy | Reference |

| Mammary Carcinogenesis (DMBA-induced, Rat) | This compound vs. Retinyl acetate | Superior | nih.gov |

| Hyperplasia Reversal (MNNG-induced, Mouse Prostate Organ Culture) | This compound vs. Retinoic acid | Significantly more active | nih.gov |

| Hyperplasia Reversal (MNNG-induced, Mouse Prostate Organ Culture) | This compound vs. Methylketo cyclopentenyl & 1-methoxyethyl cyclopentenyl analogues of RA | Less active | nih.gov |

| Metaplasia Inhibition (Asbestos-induced, Hamster Tracheal Organ Culture) | This compound | Effective | fredhutch.org |

Superiority over Retinyl Acetate in Certain Preventive Studies

Research has indicated that in specific preclinical models, this compound demonstrates superior cancer-preventive effects compared to retinyl acetate. A notable example is in the inhibition of chemically induced mammary carcinogenesis.

Other investigations into the suppression of mammary cancers induced by N-methyl-N-nitrosourea in rats also included this compound and retinyl acetate as comparative compounds. nih.gov These studies support the activity of this compound in preventing mammary tumors in vivo. nih.gov

Table 1: Comparative Efficacy of this compound and Retinyl Acetate in DMBA-Induced Mammary Carcinogenesis This table summarizes qualitative findings from preclinical studies.

| Feature | This compound | Retinyl Acetate | Reference |

| Inhibition of Cancer Incidence | Effective | Less Effective | nih.gov |

| Reduction in Tumor Multiplicity | Effective | Less Effective | nih.gov |

| Increase in Tumor Latency | Marked Increase | Not Specified as Superior | nih.gov |

| Overall Preventive Superiority | Stated as Superior | Standard of Comparison | nih.gov |

Differentiation from Retinoic Acid and Retinol (B82714) in Specific Bioassays

The biological activity of this compound is distinct from that of other major retinoids like retinoic acid and retinol, as demonstrated in various specific bioassays and mechanistic studies. These differences are evident at the levels of protein binding, transcriptional regulation, and cellular response.

Molecular and Transcriptional Differentiation:

A primary distinction lies in their interaction with retinoid-binding proteins and nuclear receptors. This compound binds to cellular retinol-binding protein (CRBP) but does not bind to cellular retinoic acid-binding protein (CRABP) or the nuclear retinoid receptors, namely the Retinoic Acid Receptors (RARs) and Retinoid X Receptors (RXRs). nih.govnih.gov This is in stark contrast to retinoic acid, whose biological effects are largely mediated through direct binding to and activation of RARs and RXRs. nih.gov

In cotransfection assays, this compound did not activate gene transcription through RAR/RXR pathways. nih.gov Instead, it exhibited inhibitory effects on the basal transcriptional activity of certain RAR/RXR heterodimers and acted as an antagonist to retinoic acid-induced transcriptional activation. nih.gov This antagonistic role at the receptor level is a key differentiator from retinoic acid, which is a potent agonist. nih.gov

Furthermore, another proposed mechanism for this compound's anticancer effect involves the down-regulation of the activator protein 1 (AP-1) signaling pathway. nih.gov RME has been shown to inhibit AP-1 binding activity induced by tumor promoters, suggesting a mechanism of action that may be independent of the classical RAR/RXR pathway and different from the primary mechanisms of retinoic acid. nih.gov

Differentiation in Bioassays:

Comparative studies in various in vitro and in vivo bioassays have quantified the differential efficacy of these retinoids.

Hamster Tracheal Organ Culture (HTOC) Bioassay: In the vitamin A-deficient HTOC bioassay, which measures the ability of a compound to reverse keratinization, all-trans-retinyl methyl ether (t-RME) was shown to be highly active. scispace.comscirp.org However, natural retinoids like all-trans-retinoic acid and retinol were consistently more active than the synthetic derivatives tested across all bioassays. scispace.comscirp.org

Table 2: Comparative Activity of Retinoids in the Vitamin A-Deficient HTOC Bioassay

| Compound | ED₅₀ (Molar) | Reference |

| trans-Retinyl methyl ether (t-RME) | 2.9 x 10⁻⁹ | scispace.comscirp.org |

| all-trans-Retinoic Acid (t-RA) | < 2.9 x 10⁻⁹ | scispace.comscirp.org |

| Retinol | < 2.9 x 10⁻⁹ * | scispace.comscirp.org |

| Specific ED₅₀ values for t-RA and Retinol are not provided in the source, but they are stated to be more effective than the synthetic derivatives, implying a lower ED₅₀ value. |

Mouse Skin Papilloma (MPA) Bioassay: This assay evaluates the ability of a compound to suppress tumor formation on mouse skin. In a comparative plot of tumor promotion over time, all-trans-retinoic acid and 13-cis-retinoic acid showed clear chemopreventive effects compared to the control. scirp.org Interestingly, in this specific model, all-trans-retinyl methyl ether (t-RME) did not show a similar suppressive effect and, over the time course of the experiment, resulted in more tumors per animal than the control, suggesting it may have tumor-promoting properties in this context, a significant differentiation from the classic chemopreventive retinoids. scirp.org

Advanced Analytical Methodologies for Retinyl Methyl Ether Research

Quantitative and Qualitative Analysis in Biological Samples

The accurate detection and characterization of retinyl methyl ether and its metabolites in biological samples are foundational to understanding its physiological effects. This is primarily achieved through a combination of high-performance separation techniques and sensitive spectroscopic detection methods.

Chromatographic Techniques for Metabolite Identification

High-Performance Liquid Chromatography (HPLC) is a cornerstone for the analysis of retinoids, including this compound and its metabolites. nih.govnih.gov Due to the hydrophobic nature of these compounds, reverse-phase HPLC is the most commonly employed method, offering excellent separation of various retinoid species. uu.nl The separation is typically achieved on C18 or C30 columns, which can resolve structurally similar compounds.

For the identification of metabolites, HPLC is often coupled with mass spectrometry (MS), a technique known as LC-MS. This combination allows for the sensitive detection and identification of compounds based on their mass-to-charge ratio. In the context of this compound, a primary metabolic pathway is its conversion to retinol (B82714). In vivo studies in rats have shown that after administration, this compound is converted to vitamin A (retinol). nih.gov The analysis of biological extracts via HPLC would therefore focus on the separation and quantification of both the parent compound, this compound, and its primary metabolite, retinol.

To ensure accurate quantification and account for any loss during sample preparation, an internal standard with similar chemical properties, such as retinyl acetate (B1210297), is often utilized. nih.gov The table below summarizes a representative HPLC method for the analysis of retinoids.

Table 1: Representative HPLC Parameters for Retinoid Analysis

| Parameter | Specification |

|---|---|

| Column | Reverse-phase C18 or C30 |

| Mobile Phase | Gradient of an aqueous solvent and an organic solvent (e.g., methanol, acetonitrile) |

| Detection | UV-Vis Detector (typically at 325 nm for retinoids) or Mass Spectrometer |

| Internal Standard | Retinyl acetate |

Spectroscopic Methods for Structural Elucidation of Metabolites

The definitive identification of metabolites requires the elucidation of their chemical structures, a task for which spectroscopic methods are indispensable. Mass spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are the principal techniques used for this purpose.

Tandem mass spectrometry (MS/MS) is particularly powerful for structural analysis. In this technique, a metabolite ion is selected and fragmented, and the resulting fragmentation pattern provides clues about its structure. researchgate.net For retinoids, a characteristic fragment ion corresponding to the retinol backbone is often observed. uu.nlnih.gov For instance, in the analysis of retinyl esters, in-source fragmentation often produces a prominent ion at m/z 269.2264, which corresponds to the retinol fragment [M-H₂O]⁺. uu.nl A similar approach could be applied to identify metabolites of this compound by looking for characteristic fragmentation patterns.

Nuclear Magnetic Resonance (NMR) spectroscopy provides the most detailed information for complete structure elucidation. ¹H NMR and ¹³C NMR spectra reveal the chemical environment of each proton and carbon atom in a molecule, allowing for the determination of its complete structure. illinois.edu While specific NMR data for a wide range of this compound metabolites are not extensively published, the methodology would involve isolating a sufficient quantity of the metabolite and acquiring a suite of NMR experiments (e.g., ¹H, ¹³C, COSY, HSQC, HMBC) to piece together its molecular architecture. The primary in vivo metabolite of this compound is retinol, a well-characterized compound with established NMR spectral data. nih.gov

In Vitro Assay Systems for Biochemical Activity Assessment

To understand the mechanisms through which this compound exerts its biological effects, various in vitro assay systems are employed. These assays can assess its metabolic stability and its influence on cellular signaling pathways.

Microsomal Enzyme Activity Assays

Microsomal enzyme assays are a critical tool for studying the metabolism of foreign compounds, including this compound. These assays utilize microsomes, which are vesicles of the endoplasmic reticulum isolated from tissues like the liver, containing a high concentration of drug-metabolizing enzymes such as cytochrome P450s.

Research has demonstrated that an enzyme present in rat liver microsomes catalyzes the conversion of this compound to retinol. This enzymatic activity is dependent on the cofactor NADPH. The kinetic parameters of this conversion have been determined, providing insight into the efficiency of this metabolic pathway. The table below summarizes these findings.

Table 2: Kinetic Parameters for the Microsomal Conversion of this compound to Retinol

| Enzyme Source | Kм (µM) | Vmax (nmol retinol/mg protein/hr) |

|---|

Transcriptional Activation/Repression Assays

Retinoids exert many of their biological effects by regulating gene expression through nuclear receptors, primarily the retinoic acid receptors (RARs) and retinoid X receptors (RXRs). Transcriptional activation or repression assays are used to determine how compounds like this compound interact with these signaling pathways.

Studies have shown that this compound does not activate transcription through RAR/RXR heterodimers or RAR homodimers. nih.gov Instead, it acts as a retinoic acid antagonist, inhibiting the transcriptional activity induced by retinoic acid. nih.gov This inhibitory effect is concentration-dependent. nih.gov For example, in cotransfection assays using CV-1 cells, this compound was shown to inhibit the basal transcriptional activity of RARβ/RXRα and RARγ/RXRα heterodimers. nih.gov

The table below provides a summary of the observed effects of this compound on transcriptional activity.

Table 3: Effect of this compound on Transcriptional Activity

| Receptor Complex | This compound Activity | Concentration Range |

|---|---|---|

| RARα/RXRα | No activation | 10⁻⁹ - 10⁻⁶ M |

| RARβ/RXRα | Inhibition of basal activity | Concentration-dependent |

Ligand Binding Studies (e.g., Fluorescence Titrations)

To understand the interaction of this compound with proteins involved in retinoid transport and metabolism, ligand binding studies are essential. Fluorescence titration is a common and sensitive method used to determine the binding affinity between a ligand and a protein.

Research has established that this compound binds to cellular retinol-binding protein (CRBP) and serum retinol-binding protein. nih.gov The binding of retinoids to these proteins can be monitored by changes in the fluorescence of either the retinoid itself or the tryptophan residues within the protein. nih.gov For instance, the binding of retinol to CRBP can be quantified by monitoring the increase in the fluorescence emission of retinol at 480 nm when excited at around 350 nm. semanticscholar.orgresearchgate.net

While the specific dissociation constant (Kd) for the binding of this compound to CRBP has not been widely reported, the methodology of fluorescence titration allows for its determination. The Kd value is a measure of the binding affinity, with a lower Kd indicating a stronger interaction. For comparison, the apparent dissociation constants for retinol binding to human and chicken retinol-binding proteins are in the range of 1.5 x 10⁻⁷ M to 1.9 x 10⁻⁷ M. nih.gov

Future Research Trajectories and Academic Perspectives

Designing Novel Retinyl Ether Analogs with Targeted Biological Activities

The synthesis of novel retinyl ether analogs represents a promising strategy for developing compounds with enhanced efficacy and target specificity. Research in this area focuses on modifying the core structure of retinyl methyl ether to modulate its biological activity.

Detailed research findings indicate that the biological activity of retinoids is closely linked to their molecular structure. For instance, studies on various synthetic retinoids have demonstrated that alterations in the polyene chain length and the terminal group can significantly impact their effects on cellular differentiation and proliferation. rsc.org The design of new analogs often involves a process of rational drug design, where computational modeling is used to predict the binding affinity and activity of novel compounds before their synthesis. nih.govnih.gov

One approach involves the synthesis of analogs with altered polyene linkers to probe the relationship between chain length, stability, and biological response. rsc.org Another strategy is the creation of hybrid molecules that combine the structural features of this compound with other pharmacologically active moieties to achieve synergistic effects. The synthesis and evaluation of retinoid analogs with modified aromatic rings have also been explored to enhance receptor-selective interactions. nih.govresearchgate.net

The following table summarizes the biological activities of some synthetic retinoid analogs from various studies, highlighting the impact of structural modifications.

| Compound/Analog | Bioassay | Finding | Reference |

| t-Retinyl methyl ether (t-RME) | Hamster Tracheal Organ Culture (HTOC) | ED50 value of 2.9 × 10⁻⁹ M | scispace.com |

| t-Retinyl propyl ether (t-RPE) | Hamster Tracheal Organ Culture (HTOC) | ED50 value of 5 × 10⁻⁷ M | scispace.com |

| t-Retinyl carbonylmethyl ether (t-RCME) | Hamster Tracheal Organ Culture (HTOC) | ED50 value of 2.8 × 10⁻⁸ M | scispace.com |

| 13-cis-Retinyl methyl ether (cis-RME) | Hamster Tracheal Organ Culture (HTOC) | ED50 value of 2.9 × 10⁻⁹ M | scispace.com |

| TMMP analogue of t-RME | Ornithine Decarboxylase (ODC) Inhibition | IC50 value of 17nm, similar to t-RME | scispace.comscirp.org |

Elucidating Undiscovered Metabolic Pathways and Enzymes

The metabolic fate of this compound is a critical determinant of its biological activity. While it is known that this compound can be converted to retinol (B82714), the complete metabolic pathways and the full spectrum of enzymes involved are not yet fully understood.

In vivo studies in rats have shown that this compound is converted to vitamin A. nih.govportlandpress.com This conversion is catalyzed by an enzyme system present in rat liver microsomes that requires NADPH for its activity. nih.govpsu.edu This enzymatic activity appears to be distinct from other known O-dealkylases. nih.govpsu.edu Research has identified that this hepatic enzyme activity can be induced by 3-methylcholanthrene (B14862) but not by phenobarbital (B1680315) or this compound itself. nih.govpsu.edu

Future research will likely focus on identifying and characterizing the specific cytochrome P450 isozymes or other novel enzymes responsible for the demethylation of this compound. The potential for extrahepatic metabolism, particularly in target tissues, also warrants investigation, as this could have significant implications for the compound's tissue-specific effects. The table below details the kinetic parameters of the enzyme activity responsible for converting this compound (RME) to retinol in rat liver microsomes.

| Enzyme Condition | Kₘ (µM RME) | Vₘₐₓ (nmol retinol/mg protein/hr) | Optimal pH | Cofactor | Reference |

| Constitutive | 120 | 14.3 | 7.4 | NADPH | nih.govpsu.edu |

| 3-Methylcholanthrene-induced | 50 | 111 | 8.4 | NADPH | nih.govpsu.edu |

Deepening Understanding of this compound's Role in Receptor-Independent Mechanisms

While the biological effects of many retinoids are mediated through nuclear receptors like RARs and RXRs, there is growing evidence for receptor-independent mechanisms of action. frontiersin.orgplos.orgnih.gov this compound has been shown to exhibit biological activities that may not be fully explained by direct receptor binding and activation. nih.gov

For instance, this compound does not bind to nuclear retinoid receptors (RARs/RXRs) but can inhibit the transcriptional activity of certain RAR/RXR heterodimers, acting as a retinoic acid antagonist. nih.gov Furthermore, it has been demonstrated to down-regulate the activity of the transcription factor AP-1, which is involved in cell proliferation and tumorigenesis. nih.gov This suggests that this compound may exert its effects through alternative signaling pathways.

Future investigations in this area will aim to delineate the precise molecular targets and signaling cascades modulated by this compound, independent of classical retinoid receptors. This could involve studying its interactions with other cellular proteins, its effects on membrane properties, or its influence on other signaling pathways.

Exploring Applications in Advanced Experimental Disease Models

The initial success of this compound in inhibiting mammary carcinogenesis in animal models has paved the way for its exploration in other disease contexts. nih.govosti.gov Its unique biological profile suggests potential utility in a range of advanced experimental disease models.

Studies have shown that daily feeding of this compound can inhibit the incidence and reduce the number of mammary tumors in rats. nih.gov It has also been shown to be superior to the natural retinoid, retinyl acetate (B1210297), in this regard. nih.gov These findings encourage the investigation of this compound in models of other cancers, as well as in diseases where cellular proliferation and differentiation are dysregulated.

Future research could involve testing the efficacy of this compound in genetically engineered mouse models of various cancers, neurodegenerative diseases, and metabolic disorders. Such studies would provide valuable insights into its therapeutic potential and mechanisms of action in a broader range of pathological conditions.

Integration with Systems Biology and Omics Approaches for Comprehensive Pathway Mapping

The application of systems biology and omics technologies, such as genomics, proteomics, and metabolomics, offers a powerful approach to comprehensively map the biological pathways affected by this compound. While direct omics studies on this compound are limited, the framework for such investigations is well-established within the broader field of retinoid research. bio-rad.com

These approaches can provide an unbiased, global view of the changes in gene expression, protein levels, and metabolite profiles in response to this compound treatment. This data can be used to construct detailed network models of the compound's mechanism of action, identify novel molecular targets, and discover previously unknown biological functions. For example, transcriptomic analysis could reveal novel gene regulatory networks modulated by this compound, while metabolomic profiling could uncover new metabolic pathways.

Methodological Advancements for In Situ and Real-Time Analysis

The development of advanced analytical techniques is crucial for studying the pharmacokinetics and pharmacodynamics of this compound at the cellular and subcellular levels. Methodological advancements that allow for in situ and real-time analysis can provide unprecedented insights into the compound's distribution, metabolism, and target engagement.

Techniques such as two-photon microscopy have been successfully used for the real-time imaging of other retinoids, like retinol and retinyl esters, in biological tissues. arvojournals.orgnih.gov This technology could be adapted to visualize the uptake and distribution of fluorescently-tagged this compound analogs in living cells and tissues. Furthermore, advanced mass spectrometry imaging techniques could be employed to map the spatial distribution of this compound and its metabolites within tissue sections with high resolution.

In addition to imaging, sophisticated chromatographic methods, such as high-performance liquid chromatography (HPLC) and liquid chromatography-mass spectrometry (LC-MS), are continuously being refined for the sensitive and specific quantification of retinoids and their metabolites in complex biological samples. nih.govresearchgate.netnih.govcornell.edu

Q & A

Basic: What experimental protocols are recommended for synthesizing and characterizing retinyl methyl ether in laboratory settings?

Methodological Answer:

this compound synthesis typically involves the reaction of retinol with methylating agents under controlled conditions. Key steps include:

- Methylation : Use dimethyl sulfate or methyl iodide in anhydrous solvents (e.g., dichloromethane) under inert atmosphere to prevent oxidation .

- Purification : Column chromatography with silica gel and elution using petroleum ether/ethyl acetate gradients ensures isolation of pure product .

- Characterization : Confirm identity via NMR (¹H and ¹³C) and mass spectrometry. Compare retention times with standards in HPLC (C18 column, methanol/dichloromethane mobile phase) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.